3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may yield fully saturated piperidine and pyrazine rings.
Scientific Research Applications
3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine involves its interaction with specific molecular targets. The quinoxaline moiety may interact with nucleic acids or proteins, while the piperidine and pyrazine rings may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methylbenzenamine: A simpler analogue with a single aromatic ring.
N-methyl-3-methoxyaniline: Another analogue with a similar structure but lacking the quinoxaline and pyrazine rings.
Uniqueness
3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-26(19-20(29-2)23-10-9-22-19)14-15-7-11-27(12-8-15)21(28)18-13-24-16-5-3-4-6-17(16)25-18/h3-6,9-10,13,15H,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQPVJUSWHKIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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